2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 565.72 g/mol. This compound contains various functional groups, such as an acryloyl moiety and a piperazine ring, which contribute to its potential biological activity in medicinal chemistry, particularly as a selective inhibitor of KRAS G12C mutations associated with certain cancers .
This compound falls under the category of small molecules with potential therapeutic applications in oncology. Its structure suggests it may interact with specific proteins involved in cancer pathways, making it a candidate for targeted cancer therapies.
The synthesis of 2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time.
Key structural data include:
The compound can participate in various chemical reactions that modify its structure or enhance its biological activity. Notable reactions include:
These reactions allow for modifications that enhance the compound's biological properties or facilitate further synthetic pathways .
The mechanism of action for 2-((S)-1-Acryloyl...) primarily involves its role as a selective inhibitor of KRAS G12C mutations. This mechanism includes:
This selectivity makes it a promising candidate for targeted cancer therapies aimed at tumors harboring KRAS G12C mutations .
The primary application of 2-((S)-1-Acryloyl...) lies in oncology as a targeted therapy for cancers harboring KRAS G12C mutations. Its selective inhibition mechanism positions it as a promising candidate in cancer treatment regimens aimed at improving patient outcomes in KRAS-driven malignancies.
Additionally, ongoing research may explore its utility in other areas of medicinal chemistry or as a lead compound for developing new therapeutics targeting similar pathways .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3